molecular formula C15H22N4O5S2 B4651544 N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide

N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No. B4651544
M. Wt: 402.5 g/mol
InChI Key: MNFXPLNCGRHIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide, also known as ML334, is a small molecule compound that has been extensively researched for its potential therapeutic applications. It has been found to exhibit potent and selective inhibitory activity against the enzyme, 6-phosphogluconate dehydrogenase (6PGD), which plays a crucial role in the pentose phosphate pathway. In

Mechanism of Action

N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide exerts its pharmacological effects by inhibiting the activity of 6PGD, which is an important enzyme involved in the pentose phosphate pathway. The pentose phosphate pathway is responsible for the generation of NADPH, which is required for various cellular processes, including DNA synthesis and antioxidant defense. This compound binds to the active site of 6PGD and prevents the conversion of 6-phosphogluconate to ribulose-5-phosphate, which disrupts the pentose phosphate pathway and reduces the levels of NADPH.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against 6PGD, which is an important enzyme involved in the pentose phosphate pathway. The pentose phosphate pathway is responsible for the generation of NADPH, which is required for various cellular processes, including DNA synthesis and antioxidant defense. This compound disrupts the pentose phosphate pathway and reduces the levels of NADPH, which leads to the inhibition of cancer cell growth and the inhibition of the Plasmodium falciparum parasite.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has several advantages for lab experiments, including its potent inhibitory activity against 6PGD, its selectivity, and its small molecular size. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has several potential future directions for research, including its potential therapeutic applications in cancer, malaria, and neurodegenerative disorders. It could also be used as a tool compound to study the pentose phosphate pathway and the role of NADPH in cellular processes. Additionally, further research could be conducted to improve the solubility and toxicity profile of this compound, which could increase its potential as a therapeutic agent.

Scientific Research Applications

N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and neurodegenerative disorders. It has been found to exhibit potent inhibitory activity against 6PGD, which is an important enzyme involved in the pentose phosphate pathway. The pentose phosphate pathway is responsible for the generation of NADPH, which is required for various cellular processes, including DNA synthesis and antioxidant defense. This compound has been found to inhibit the growth of cancer cells by disrupting the pentose phosphate pathway and reducing the levels of NADPH. It has also been found to exhibit antimalarial activity by inhibiting the growth of the Plasmodium falciparum parasite.

properties

IUPAC Name

N-(3-methoxypropyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S2/c1-24-12-2-7-16-15(25)17-8-10-18(11-9-17)26(22,23)14-5-3-13(4-6-14)19(20)21/h3-6H,2,7-12H2,1H3,(H,16,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFXPLNCGRHIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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